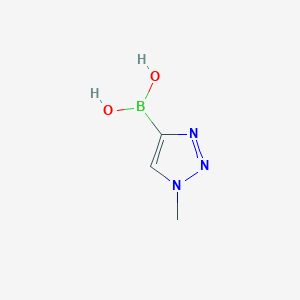

1-Methyl-1,2,3-triazole-4-boronic acid

Description

The Significance of Triazole Scaffolds in Contemporary Chemical Research

The 1,2,3-triazole scaffold is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. This structural motif is a cornerstone in contemporary chemical research, primarily due to its exceptional stability, synthetic accessibility, and diverse applications. The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, making them readily available building blocks. researchgate.net

Triazole derivatives are integral to a wide array of fields. In medicinal chemistry, the triazole ring is a key component in numerous therapeutic agents, exhibiting a broad spectrum of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. nih.gov Its ability to form hydrogen bonds and dipole-dipole interactions, while being metabolically stable, makes it an excellent pharmacophore. Furthermore, in materials science, triazoles are utilized in the construction of polymers, ionic liquids, and corrosion inhibitors, owing to their rigidity, polarity, and coordinating capabilities. nih.gov

Boronic Acids as Versatile Reagents and Building Blocks in Organic Chemistry

Boronic acids, characterized by a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), are exceptionally versatile reagents in organic chemistry. nih.gov Their stability, low toxicity, and ease of handling have contributed to their widespread use. The most prominent application of boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. nih.govtcichemicals.com This reaction's tolerance of a wide range of functional groups has made it an indispensable tool in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. nih.gov

Beyond cross-coupling reactions, boronic acids participate in a variety of other transformations and have found applications as sensors for carbohydrates and as therapeutic agents. The ability of the boronic acid moiety to reversibly bind with diols is the basis for its use in sensing applications. nih.gov In medicinal chemistry, the proteasome inhibitor bortezomib, a boronic acid-containing drug, has highlighted the therapeutic potential of this functional group. nih.gov

Convergence of Triazole and Boronic Acid Functionalities: Unique Synthetic Opportunities

The integration of a 1,2,3-triazole scaffold and a boronic acid moiety into a single molecule, as seen in 1-Methyl-1,2,3-triazole-4-boronic acid, creates a bifunctional reagent with unique synthetic potential. This convergence allows for a modular approach to molecular design, where the triazole unit can act as a stable linker or a biologically active core, while the boronic acid group serves as a handle for further chemical elaboration, most notably through Suzuki-Miyaura cross-coupling reactions. mdpi.comnih.gov

This combination enables the synthesis of complex, multi-component structures. For instance, the triazole ring can be introduced via click chemistry, and the boronic acid can then be used to couple this triazole-containing fragment to another organic molecule. This strategy has been employed in the development of novel therapeutic agents and functional materials where the precise spatial arrangement of different molecular components is crucial. nih.gov

Historical Context and Evolution of Triazole Boronic Acid Chemistry

The development of triazole boronic acid chemistry is built upon the foundational discoveries in both triazole and boronic acid chemistry. The first synthesis of a boronic acid was reported in 1860 by Edward Frankland. wiley-vch.de However, their synthetic utility remained largely unexplored until the latter half of the 20th century, particularly with the discovery of the Suzuki-Miyaura coupling reaction in 1979. wiley-vch.de

The chemistry of triazoles also has a long history, but the field was revolutionized at the beginning of the 21st century with the development of click chemistry. The ability to reliably and efficiently synthesize 1,4-disubstituted 1,2,3-triazoles opened the door for their widespread use as building blocks.

The convergence of these two fields, leading to the synthesis and application of triazole boronic acids, is a more recent development. The initial explorations into this area were driven by the desire to create novel building blocks for medicinal chemistry and materials science that combined the favorable properties of both moieties. The synthesis of compounds like this compound is a direct result of the maturation of these two independent areas of organic chemistry.

Overview of Research Trajectories for this compound

Current and future research involving this compound and its analogs is focused on several key areas. In medicinal chemistry, this compound serves as a valuable intermediate for the synthesis of novel drug candidates. The triazole core can be designed to interact with specific biological targets, while the boronic acid allows for the introduction of various substituents to modulate activity, selectivity, and pharmacokinetic properties. nih.gov

In the field of catalysis, the triazole moiety can act as a ligand for transition metals, and the boronic acid can be used to anchor these catalytic complexes to solid supports or to incorporate them into larger molecular frameworks. This can lead to the development of new, recyclable catalysts with enhanced activity and selectivity.

Furthermore, in materials science, the predictable geometry and electronic properties of the 1,2,3-triazole ring, combined with the versatile reactivity of the boronic acid, make this compound an attractive building block for the synthesis of functional polymers, metal-organic frameworks (MOFs), and other advanced materials with tailored optical, electronic, or recognition properties. The continued exploration of this and related triazole boronic acids is expected to yield a wealth of new molecules with diverse and valuable applications.

Chemical Compound Information

| Compound Name | IUPAC Name | Molecular Formula |

| This compound | (1-methyl-1H-1,2,3-triazol-4-yl)boronic acid | C₃H₆BN₃O₂ |

| Bortezomib | [(1R)-3-methyl-1-({(2S)-3-phenyl-2-[(pyrazin-2-ylcarbonyl)amino]propanoyl}amino)butyl]boronic acid | C₁₉H₂₅BN₄O₄ |

Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 126.91 g/mol |

| Exact Mass | 127.0553066 Da |

| XLogP3-AA | -1.1 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 71.2 Ų |

| Heavy Atom Count | 9 |

| Complexity | 101 |

Properties

IUPAC Name |

(1-methyltriazol-4-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BN3O2/c1-7-2-3(4(8)9)5-6-7/h2,8-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCSONEOVKCIUAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=N1)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Methyl 1,2,3 Triazole 4 Boronic Acid

Direct C–H Borylation Approaches to the Triazole Core

Direct C–H borylation has emerged as a powerful and atom-economical method for the functionalization of heterocyclic compounds. This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences. The application of this methodology to 1-methyl-1,2,3-triazole requires careful consideration of catalyst and ligand systems to control the regioselectivity of the borylation reaction.

Metal-Catalyzed C–H Activation and Boronation Strategies

Transition metal catalysts, particularly those based on iridium and rhodium, are at the forefront of C–H activation and borylation reactions. illinois.edu For the 1-methyl-1,2,3-triazole substrate, the primary challenge lies in selectively activating the C-H bond at the 4-position over the 5-position. Iridium-based catalysts, often in combination with bipyridine-based ligands, have shown broad applicability in the borylation of various heterocycles. msu.edu The generally accepted mechanism involves the formation of an active iridium-boryl species that undergoes oxidative addition to a C-H bond, followed by reductive elimination to yield the borylated product. illinois.edu

The inherent electronic properties of the 1-methyl-1,2,3-triazole ring influence the reactivity of the C-H bonds. The C5-H is typically more acidic and susceptible to deprotonation-metalation pathways, which could lead to a mixture of isomers. However, steric factors often play a decisive role in iridium-catalyzed borylations, favoring functionalization at the less hindered position.

Ligand Design and Catalyst Optimization for Regioselective Borylation

The regiochemical outcome of the C–H borylation of 1-methyl-1,2,3-triazole is highly dependent on the design of the ligand coordinated to the metal center. lookchem.com Bulky ligands on the iridium catalyst can sterically hinder the approach to the C5-position, which is flanked by the N1-methyl group and the N2 nitrogen atom, thereby favoring borylation at the more accessible C4-position.

Optimization of reaction conditions, including the choice of solvent, temperature, and boron source (e.g., bis(pinacolato)diboron, B₂pin₂), is crucial for achieving high yields and regioselectivity. While specific studies on the direct C-H borylation of 1-methyl-1,2,3-triazole are not extensively documented, related systems suggest that a sterically demanding ligand environment around the iridium center is key to directing the borylation to the desired C4 position.

Strategies Involving Halogen-Metal Exchange and Subsequent Borylation

A more classical and often highly reliable approach to the synthesis of 1-Methyl-1,2,3-triazole-4-boronic acid involves a halogen-metal exchange reaction. This two-step process begins with the regioselective halogenation of the triazole core, followed by a low-temperature metal-halogen exchange and subsequent quenching with a boron electrophile.

Pre-functionalization of 1-Methyl-1,2,3-triazoles with Halogens

The synthesis of a 4-halo-1-methyl-1,2,3-triazole precursor is the critical first step in this strategy. Iodination is often preferred as the carbon-iodine bond is more reactive in the subsequent halogen-metal exchange. The synthesis of 4-iodo-1-methyl-1,2,3-triazole can be achieved through various methods, including the cycloaddition of methyl azide (B81097) with iodoacetylene or through electrophilic halogenation of a suitable triazole precursor. For instance, a one-pot, two-stage reaction starting from a terminal alkyne and an organic azide in the presence of a magnesium reagent followed by an N-halosuccinimide can yield the corresponding halotriazole. nih.gov

| Precursor | Halogenating Agent | Product | Reference |

| 1-Methyl-1,2,3-triazole | N-Iodosuccinimide (NIS) | 4-Iodo-1-methyl-1,2,3-triazole | nih.gov |

| Methylacetylene | Methyl Azide, MeMgCl, NIS | 4-Iodo-1-methyl-1,2,3-triazole | nih.gov |

Low-Temperature Organometallic Transformations for Boronic Acid Formation

With the 4-halo-1-methyl-1,2,3-triazole in hand, the next step is a halogen-metal exchange, typically using an organolithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures (e.g., -78 °C) to prevent side reactions. This generates a highly reactive 4-lithio-1-methyl-1,2,3-triazole intermediate. This intermediate is then quenched with a boron electrophile, most commonly a trialkyl borate (B1201080) like trimethyl borate or triisopropyl borate. The resulting boronate ester is subsequently hydrolyzed under acidic conditions to afford the desired this compound. Studies on 4,5-dibromo-1,2,3-triazoles have shown that bromine-lithium exchange occurs preferentially at the 5-position, highlighting the importance of using a mono-halogenated precursor for regiocontrol. rsc.org

| Starting Material | Reagents | Intermediate | Final Product |

| 4-Iodo-1-methyl-1,2,3-triazole | 1. n-BuLi, THF, -78 °C 2. B(OiPr)₃ 3. H₃O⁺ | 1-Methyl-1,2,3-triazol-4-yl-lithium | This compound |

Multi-Component Reaction Pathways to Access the Triazole-Boronic Acid Architecture

Multi-component reactions (MCRs) offer an efficient approach to complex molecules in a single step by combining three or more reactants. While a direct MCR that yields this compound is not prominently described in the literature, it is conceivable to design such a pathway. This could potentially involve the use of a borylated building block in a cycloaddition reaction.

For example, a [3+2] cycloaddition between methyl azide and a borylated alkyne, such as pinacolboron-acetylene, could theoretically lead to the desired product. However, the stability and reactivity of the borylated alkyne would be critical factors. Copper- or ruthenium-catalyzed azide-alkyne cycloadditions (CuAAC or RuAAC) are powerful methods for the synthesis of 1,2,3-triazoles, and the incorporation of a borylated component could provide a convergent route to the target molecule. nih.gov Further research is needed to establish the feasibility and efficiency of such multi-component strategies for the direct synthesis of this compound.

One-Pot Syntheses Involving Triazole Formation and Boronic Acid Introduction

Another one-pot approach involves a three-component reaction of an arylboronic acid, sodium azide, and an active methylene (B1212753) compound, which can be adapted for the synthesis of related triazole structures. ias.ac.inresearchgate.net While not a direct synthesis of the target compound, this methodology highlights the feasibility of combining triazole formation and the presence of a boron-containing moiety in a single pot. Microwave-assisted one-pot syntheses have also been reported for 1-monosubstituted 1,2,3-triazoles, demonstrating a rapid and efficient alternative to conventional heating. ias.ac.in

A plausible one-pot synthesis of this compound could involve the in situ generation of methyl azide, followed by its reaction with an ethynylboronate ester. This circumvents the need to handle potentially hazardous methyl azide directly.

Table 1: Key Features of One-Pot Syntheses

| Synthetic Strategy | Key Features | Potential Advantages |

|---|---|---|

| [3+2] Cycloaddition | Reaction of an alkynylboronate with methyl azide. | High regioselectivity, direct formation of the target scaffold. |

| Three-Component Reaction | Utilizes a boronic acid, sodium azide, and an active methylene compound. | Convergent synthesis, potential for diversity. ias.ac.inresearchgate.net |

| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate the reaction. | Reduced reaction times, improved yields. ias.ac.in |

Tandem Reaction Sequences for Enhanced Synthetic Efficiency

Tandem reactions, where multiple bond-forming events occur sequentially in a single reaction vessel without the isolation of intermediates, provide an elegant and efficient pathway to complex molecules like this compound.

One conceptual tandem approach would be the direct C-H borylation of a pre-formed 1-methyl-1,2,3-triazole. This would involve an iridium-catalyzed C-H activation followed by borylation. Such a method offers high atom economy and avoids the need for pre-functionalized starting materials. nih.gov

A more established tandem sequence is the lithiation-borylation of a suitable 1-methyl-1,2,3-triazole precursor. This typically involves the deprotonation of the triazole ring at the 5-position with a strong base, such as n-butyllithium, followed by quenching the resulting organolithium species with a boron electrophile like triisopropyl borate. Subsequent hydrolysis then yields the boronic acid. This method has been successfully applied to the synthesis of other heterocyclic boronic acids, such as pyrazole (B372694) derivatives.

For example, a synthetic route could start with 4-bromo-1-methyl-1,2,3-triazole. A lithium-halogen exchange reaction followed by the addition of a borate ester would furnish the desired boronic acid ester in a tandem fashion.

Table 2: Comparison of Tandem Reaction Sequences

| Tandem Strategy | Description | Key Considerations |

|---|---|---|

| C-H Borylation | Direct functionalization of the C-H bond at the 4-position of 1-methyl-1,2,3-triazole. nih.gov | Regioselectivity of the C-H activation is crucial. |

| Lithiation-Borylation | Deprotonation of the triazole ring followed by reaction with a boron electrophile. | Requires anhydrous conditions and careful control of temperature. |

Stereoselective and Enantioselective Synthetic Considerations

The core structure of this compound is achiral, and therefore, its synthesis does not inherently require stereoselective or enantioselective methods. However, if chiral substituents were to be introduced on the methyl group or if the boronic acid were to be part of a larger chiral molecule, then stereocontrol would become a critical aspect of the synthesis.

For instance, if a chiral side chain were attached to the N1-position instead of a methyl group, the synthesis could start from a chiral azide. The subsequent cycloaddition reaction would then lead to a chiral triazole boronic acid derivative. The stereochemical integrity of the starting material would need to be maintained throughout the reaction sequence.

In the context of lithiation-borylation, the use of chiral ligands, such as (-)-sparteine, can induce stereoselectivity in the deprotonation step, leading to enantiomerically enriched products when a prochiral substrate is used. While not directly applicable to the parent compound, this principle is important for the synthesis of more complex, chiral derivatives.

Scalability and Process Intensification of Synthetic Routes

The scalability of any synthetic route is a crucial factor for its practical application. For the synthesis of this compound, several factors need to be considered for large-scale production.

One-pot syntheses and tandem reactions are inherently more scalable than multi-step procedures with intermediate purifications, as they reduce waste, energy consumption, and processing time. The use of solvent-free reaction conditions, such as ball-milling, has been shown to be effective for the synthesis of 1,2,3-triazoles and is an environmentally friendly and scalable technique. researchgate.netrsc.org

Lithiation-borylation reactions, while powerful, can be challenging to scale up due to the use of cryogenic temperatures and highly reactive organolithium reagents. However, advances in flow chemistry can mitigate these challenges by providing better control over reaction parameters and improving safety.

The choice of catalyst is also critical for scalability. The use of robust and recyclable catalysts, such as copper nanoparticles on a solid support, can improve the economic viability and sustainability of the process. For instance, a copper(II) sulfate (B86663) supported on alumina (B75360) catalyst has been used for the solvent-free synthesis of 1,2,3-triazoles and can be recycled for subsequent reactions. rsc.org

Reactivity Profiles and Mechanistic Investigations of 1 Methyl 1,2,3 Triazole 4 Boronic Acid

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed reactions, particularly those involving palladium and copper, are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. Boronic acids are key reagents in these transformations due to their stability, low toxicity, and high functional group tolerance. organic-chemistry.orgtcichemicals.com

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds by coupling organoboron compounds with organic halides or pseudohalides using a palladium catalyst and a base. organic-chemistry.orgwikipedia.org

Exploration of Diverse Coupling Partners (Aryl, Heteroaryl, Alkenyl Halides/Pseudohalides)

Generally, heterocyclic boronic acids are versatile coupling partners in Suzuki-Miyaura reactions. They can be coupled with a wide array of electrophiles, including electron-rich and electron-deficient aryl halides (chlorides, bromides, iodides) and triflates. wikipedia.orgresearchgate.net The reaction scope typically extends to heteroaryl halides, allowing for the synthesis of complex biheteroaryl structures. nih.gov Furthermore, alkenyl halides and triflates are also viable partners, providing access to vinyl-substituted triazoles. nih.gov While specific examples exhaustively detailing the coupling of 1-Methyl-1,2,3-triazole-4-boronic acid with this full range of partners are not extensively documented, its reactivity is expected to align with that of other stable heteroaryl boronic acids.

Mechanistic Studies: Oxidative Addition, Transmetalation, Reductive Elimination Pathways

The catalytic cycle of the Suzuki-Miyaura reaction is broadly understood to involve three key steps: chemrxiv.org

Oxidative Addition: A low-valent Pd(0) species inserts into the carbon-halide bond of the coupling partner (e.g., an aryl halide) to form a Pd(II) intermediate. chemrxiv.org

Transmetalation: This is the crucial step where the organic group is transferred from the boron atom to the palladium center. The process requires activation of the boronic acid by a base to form a more nucleophilic boronate species. organic-chemistry.orgrsc.org This boronate then reacts with the Pd(II) complex. The precise mechanism can proceed through different pathways, often involving a Pd-O-B linkage. nih.govchemrxiv.orgrsc.org

Reductive Elimination: The two organic partners on the Pd(II) center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle. chemrxiv.org

No specific mechanistic studies focusing on the kinetic and thermodynamic parameters of these steps for this compound have been published.

Influence of Catalyst Systems, Ligands, and Base on Reaction Efficiency and Selectivity

The success of a Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent.

Catalyst Systems: Palladium precursors like Pd(OAc)₂ and Pd₂(dba)₃ are common. organic-chemistry.org Pre-formed catalysts, particularly those incorporating bulky, electron-rich phosphine (B1218219) ligands, often show high activity. researchgate.netnih.gov

Ligands: Phosphine ligands such as triphenylphosphine (B44618) (PPh₃), SPhos, and XPhos are frequently used to stabilize the palladium catalyst and facilitate the elementary steps of the catalytic cycle. nih.gov The choice of ligand can significantly impact reaction rates and substrate scope.

Base: A base is essential for the transmetalation step. tcichemicals.com Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides. The base strength and type can influence reaction efficiency and prevent side reactions like protodeboronation. nih.gov

Systematic optimization studies specifically for this compound are not available in the literature.

Stereochemical Control in Suzuki-Miyaura Couplings

When coupling partners contain stereocenters, such as alkenyl halides or chiral secondary boronic esters, controlling the stereochemical outcome is critical. For couplings involving alkenyl halides, the reaction is often stereoretentive, meaning the geometry of the double bond is preserved in the product. beilstein-journals.org However, the choice of ligand and reaction conditions can sometimes lead to isomerization. beilstein-journals.org There are no documented studies investigating the stereochemical control in Suzuki-Miyaura couplings that specifically employ this compound with chiral or geometrically defined coupling partners.

Chan-Lam Type Coupling Reactions with Heteroatom Nucleophiles

The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically between a boronic acid and an N-H or O-H containing compound, such as an amine, alcohol, or azole. organic-chemistry.orgwikipedia.org This reaction is advantageous as it can often be performed under mild conditions, open to the air. alfa-chemistry.com

The proposed mechanism involves the formation of a copper(II)-aryl complex, which then coordinates with the deprotonated nucleophile. wuxibiology.com An oxidation to a Cu(III) intermediate followed by reductive elimination yields the final product and a Cu(I) species, which is re-oxidized to complete the catalytic cycle. wikipedia.orgwuxibiology.com

Heterocycles like imidazoles, pyrazoles, and triazoles are common substrates for Chan-Lam N-arylation. nih.govresearchgate.net Computational studies on 1,2,3-triazole suggest that arylation occurs preferentially at the N2 position. wuxibiology.com However, experimental data specifically detailing the Chan-Lam coupling of this compound with various heteroatom nucleophiles are not available. As the N1 position is already substituted with a methyl group, this compound cannot undergo N-arylation itself but would act as the arylating agent.

Other Palladium-Catalyzed Transformations (e.g., Heck, Sonogashira derivatives)

While this compound is a well-known partner in Suzuki-Miyaura cross-coupling, its utility extends to other palladium-catalyzed reactions, including derivatives of the Heck and Sonogashira couplings. These transformations leverage alternative mechanistic pathways where the boronic acid participates in non-traditional roles.

Oxidative Boron Heck Reaction

The conventional Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.org A significant variation, the oxidative boron Heck reaction (also known as the boron-Heck reaction), utilizes an organoboronic acid in place of the unsaturated halide. hw.ac.ukrsc.org This process is catalyzed by Pd(II) and typically requires an oxidant to regenerate the catalyst, as the cycle begins with transmetalation from the boronic acid to the Pd(II) center, rather than oxidative addition of Pd(0) into a halide bond. hw.ac.ukrsc.org

The general mechanism for the oxidative boron Heck reaction is as follows:

Transmetalation: The organoboronic acid transfers its organic group to the Pd(II) catalyst.

Migratory Insertion: The alkene coordinates to the palladium complex and inserts into the palladium-carbon bond.

β-Hydride Elimination: A hydrogen atom from the alkyl-palladium intermediate is eliminated, forming the substituted alkene product and a palladium-hydride species.

Reductive Elimination & Oxidation: The palladium-hydride species undergoes reductive elimination to form Pd(0) and an acid. An oxidant is required to regenerate the active Pd(II) catalyst for the next cycle. rsc.org

While specific studies detailing the use of this compound in this reaction are not prevalent, its participation is theoretically plausible. The reaction has been successfully applied to various arylboronic acids with challenging cyclic and acyclic alkene substrates under mild conditions. hw.ac.ukacs.orgnih.gov The table below summarizes typical conditions for the oxidative boron Heck reaction with different substrates.

| Aryl Boronic Acid | Alkene Substrate | Pd Catalyst | Oxidant | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Cyclic enaminone | Pd(OAc)₂ | Benzoquinone | Toluene/MeOH | 75 | acs.org |

| 4-Methoxyphenylboronic acid | Homoallylic alcohol | [Pd(IPr)(cin)Cl] | O₂ (air) | Toluene | 82 | nih.gov |

| Various aryl boronic acids | Trisubstituted acyclic alkenes | Pd(II) complex | Benzoquinone | DCE | 67-79 | hw.ac.uk |

Sonogashira-Type Couplings

The Sonogashira reaction traditionally forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org Variations have been developed that broaden the scope of this reaction, including methodologies that can utilize boronic acids as the coupling partner instead of organohalides. For instance, gold-catalyzed and copper-catalyzed Sonogashira-type cross-coupling reactions of boronic acids with terminal alkynes or their derivatives have been reported. mdpi.comrsc.org

Although direct application of this compound in a Sonogashira-type reaction is not extensively documented, its structure is amenable to these newer protocols. Such a reaction would couple the triazole moiety to an alkyne, providing a valuable synthetic route to complex heterocyclic alkynes.

Reactions Involving the Boronic Acid Moiety (Beyond Cross-Coupling)

The boronic acid group is a versatile functional handle that can undergo a variety of transformations beyond its well-known role in palladium-catalyzed cross-coupling reactions.

Boronic acids readily undergo reversible esterification with diols to form boronate esters. This reaction is frequently employed to protect the boronic acid group, to aid in purification, or to modify its reactivity and solubility. A common reagent for this transformation is 1,2-diol pinacol (B44631) (2,3-dimethylbutane-2,3-diol), which forms a stable five-membered cyclic pinacol boronate ester. a2bchem.com

The formation of 1-Methyl-1H-1,2,3-triazole-4-boronic acid pinacol ester is a prime example of this reactivity. bldpharm.compharmaffiliates.com The reaction is typically carried out by stirring the boronic acid with pinacol in a suitable solvent, often with a dehydrating agent like magnesium sulfate (B86663) to drive the equilibrium toward the ester product. orgsyn.org

Reaction: this compound + Pinacol ⇌ 1-Methyl-1H-1,2,3-triazole-4-boronic acid pinacol ester + 2 H₂O

The stability and ease of handling of the resulting pinacol ester make it a common commercially available form of this reagent. bldpharm.com

The boron atom in a boronic acid possesses a vacant p-orbital, rendering it a Lewis acid. nih.govru.nl This Lewis acidity is fundamental to its reactivity, allowing it to accept a pair of electrons from a Lewis base. In aqueous solution, boronic acids exist in equilibrium with a tetrahedral boronate species formed by the addition of a hydroxide (B78521) ion. ru.nlmdpi.com The pKa of a boronic acid is a measure of this Lewis acidity rather than its Brønsted acidity.

Beyond simple hydroxide addition, the boronic acid moiety can form reversible covalent complexes with other Lewis bases, particularly those containing diol functionalities, such as sugars or α-hydroxycarboxylic acids. mdpi.com

Furthermore, the this compound molecule possesses additional sites for metal coordination. The nitrogen atoms of the 1,2,3-triazole ring can act as ligands, coordinating with various transition metals to form complexes, coordination polymers, and metal-organic frameworks. tennessee.eduscispace.com This dual functionality—Lewis acidity at the boron center and ligating ability of the triazole ring—allows for complex and potentially multifunctional interactions with metal ions and other molecules.

Reactivity of the 1,2,3-Triazole Ring System

The 1,2,3-triazole ring is an aromatic heterocycle known for its high stability. nih.gov However, under appropriate conditions, the ring or its substituents can participate in various chemical transformations.

The 1,2,3-triazole ring is generally considered electron-rich, but its reactivity towards electrophilic aromatic substitution is modest and can be complex. Electrophilic attack can occur at either a carbon or a nitrogen atom. nih.gov The presence of the N-methyl group at the N1 position and the boronic acid group at the C4 position will influence the regiochemistry of any potential substitution.

Nucleophilic aromatic substitution (SNAr) on a triazole ring is also possible, particularly if the ring is activated by electron-wthdrawing groups or contains a good leaving group. rsc.org In some contexts, the triazole moiety itself can act as a leaving group in SNAr reactions on other aromatic systems to which it is attached. beilstein-journals.org While direct SNAr on the C4 or C5 position of this compound to displace a substituent is not a commonly reported pathway, it could be feasible if a suitable leaving group (like a halogen) were present at the C5 position. researchgate.net A key reaction to consider for the boronic acid itself is ipso-substitution, where an incoming electrophile directly replaces the boronic acid group.

Functional group interconversions can occur at the substituents attached to the triazole ring or involve the ring itself.

Modification of Substituents: The most straightforward interconversion for this molecule is the esterification of the boronic acid group, as detailed in section 3.2.1. The N-methyl group is generally unreactive, although demethylation could be achieved under harsh conditions.

Ring Transformations: More drastic transformations involve the cleavage of the triazole ring. For example, N-acylated or N-sulfonylated 1,2,3-triazoles can undergo denitrogenative ring-opening when treated with acids or under thermal/photochemical conditions. rsc.org These reactions proceed through vinyl cation intermediates, leading to the formation of various nitrogen-containing heterocycles or N-alkenyl compounds. rsc.org Applying this to this compound would first require a reaction at one of the ring nitrogens (N2 or N3) to activate the ring for cleavage.

Kinetics and Thermodynamics of Key Transformations

The kinetics of transformations involving this compound, most notably the Suzuki-Miyaura cross-coupling reaction, are governed by several factors including the nature of the coupling partner, the palladium catalyst system, the base, and the solvent. While specific kinetic data for this particular boronic acid is not extensively documented in publicly available literature, the general kinetic profile of Suzuki-Miyaura reactions provides a framework for understanding its reactivity.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The transmetalation step, where the triazole moiety is transferred from the boron atom to the palladium center, is often the rate-determining step, particularly with heteroaryl boronic acids. nih.gov The basicity of the reaction medium plays a critical role in activating the boronic acid to facilitate this transfer. organic-chemistry.org

A hypothetical kinetic study of the Suzuki-Miyaura coupling of this compound with an aryl halide could yield data similar to that presented in the interactive table below. Such studies are typically conducted by monitoring the reaction progress over time using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Table 1: Hypothetical Kinetic and Thermodynamic Parameters for a Suzuki-Miyaura Reaction of this compound.

Investigation of Reaction Intermediates and Transition States

The investigation of reaction intermediates and transition states in transformations involving this compound is essential for a detailed mechanistic understanding. While direct spectroscopic observation of these transient species is challenging, a combination of experimental techniques and computational studies can provide significant insights.

In the context of the Suzuki-Miyaura reaction, several key intermediates are proposed. libretexts.org Following the initial oxidative addition of an aryl halide to a Pd(0) complex, a transmetalation step occurs. For this to happen, the boronic acid typically coordinates to a base (e.g., hydroxide or carbonate) to form a more nucleophilic boronate species. This boronate then interacts with the Pd(II) complex.

Proposed Intermediates in the Suzuki-Miyaura Reaction:

Oxidative Addition Adduct: [Ar-Pd(II)-X(L)2], where Ar is the aryl group from the halide, X is the halide, and L is a ligand.

Boronate Complex: [1-Methyl-1,2,3-triazol-4-yl-B(OH)3]-, formed by the reaction of the boronic acid with a base.

Pre-transmetalation Complex: An intermediate where the boronate is coordinated to the palladium center.

Post-transmetalation Complex: [Ar-Pd(II)-(1-Methyl-1,2,3-triazol-4-yl)(L)2], formed after the transfer of the triazole group to palladium.

The characterization of such intermediates can sometimes be achieved using techniques like nuclear magnetic resonance (NMR) spectroscopy under conditions that slow down the reaction, or through mass spectrometry to detect key species in the reaction mixture. rsc.org For instance, 11B NMR can be used to monitor the conversion of the boronic acid to the boronate species.

Computational studies, particularly using Density Functional Theory (DFT), have become invaluable for elucidating the structures and energies of transition states. nih.gov For the Suzuki-Miyaura reaction of this compound, DFT calculations could model the energy profile of the entire catalytic cycle. This would involve calculating the energies of the reactants, intermediates, transition states, and products.

Table 2: Hypothetical Relative Energies of Transition States (TS) in a Suzuki-Miyaura Reaction of this compound, as could be determined by DFT calculations.

Advanced Applications in Complex Organic Molecule Synthesis

Role as a Key Building Block for Diverse Heterocyclic Scaffolds

1-Methyl-1,2,3-triazole-4-boronic acid serves as a fundamental building block for the construction of a multitude of complex heterocyclic scaffolds. The boronic acid group is a versatile handle for forming carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. nih.govmdpi.comnih.gov This reactivity allows for the direct attachment of the 1-methyl-1,2,3-triazole unit to various aromatic and heteroaromatic systems, generating novel and structurally diverse molecules.

The synthesis of 1,4-disubstituted and 1,4,5-trisubstituted 1,2,3-triazoles is a prominent application. researchgate.netresearchgate.net For instance, a three-component reaction involving an alkyne, an azide (B81097) source, and an aryl boronic acid can efficiently produce fully decorated 1,2,3-triazoles. ingentaconnect.com This approach highlights the utility of the boronic acid precursor in generating complex triazole architectures. Furthermore, the cycloaddition of alkynylboronates with azides provides a direct pathway to triazole boronic esters, which are stable intermediates for further functionalization. rsc.org The triazole ring itself is recognized as a nonclassical bioisostere of an amide bond, which imparts favorable pharmacokinetic properties and metabolic stability to the resulting molecules. nih.gov

The table below illustrates examples of heterocyclic scaffolds synthesized utilizing triazole-boronic acid building blocks, showcasing the diversity of accessible structures.

| Starting Materials | Reaction Type | Resulting Heterocyclic Scaffold | Reference |

| Bromo-containing 4-alkyl-4H-1,2,4-triazoles and various boronic acids | Suzuki Cross-Coupling | 4-Alkyl-3,5-diaryl-4H-1,2,4-triazole derivatives | mdpi.com |

| Aryl halides, boronic acid, K3PO4 | Suzuki-Miyaura Coupling | 3-Arylindazoles, Aryl-substituted benzimidazoles | nih.gov |

| Alkyl halides or aryl boronic acids, sodium azide, terminal alkynes | One-pot Three-component Coupling | 1,4,5-Trisubstituted 1,2,3-triazoles | researchgate.netrsc.org |

| (+)-Pinanediol α-azidomethaneboronate and terminal alkynes | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | α-Triazolylboronic acids | nih.gov |

Strategic Integration into Convergent and Divergent Synthetic Strategies

The bifunctional nature of this compound makes it an ideal component for both convergent and divergent synthetic strategies, which are hallmarks of efficient and modern organic synthesis.

In a convergent synthesis , complex fragments of a target molecule are prepared separately and then joined together in the final stages. The this compound can be incorporated into one of these fragments. The boronic acid functionality allows for a reliable late-stage coupling reaction, such as a Suzuki-Miyaura coupling, to connect the fragments. This approach is highly efficient as it maximizes the yield of the final product by minimizing the number of steps in the longest linear sequence. A notable example is the convergent synthesis of peptide-1,2,3-triazole derivatives, where the triazole linker is formed via a multicomponent click chemistry reaction, and subsequent peptide couplings lead to the final product. nih.gov

Conversely, in a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. This compound is an excellent starting point for such strategies. The triazole core can be pre-functionalized, and the boronic acid group can then be subjected to a variety of cross-coupling reactions with different partners. This allows for the rapid generation of a diverse set of analogues from a single advanced intermediate, which is particularly useful in medicinal chemistry for structure-activity relationship (SAR) studies. For example, a halogenated triazole can be coupled with this compound, and the remaining halogen can then be used as a handle for further diversification through subsequent coupling reactions.

The strategic placement of the triazole-boronic acid motif within a synthetic plan allows chemists to efficiently assemble complex molecules, whether by building them from large, pre-synthesized pieces or by diversifying a common core structure.

Synthesis of Precursors for Organic Materials and Supramolecular Assemblies

The unique electronic properties and structural rigidity of the 1,2,3-triazole ring, combined with the versatile connectivity of the boronic acid group, make this compound a valuable precursor for advanced organic materials and supramolecular structures.

In the field of organic electronics , particularly for Organic Light-Emitting Diodes (OLEDs), materials with specific charge-transport properties are required. tcichemicals.comossila.com Triazole derivatives have been investigated as electron-transporting and hole-blocking materials. researchgate.net The boronic acid functionality allows for the incorporation of the triazole moiety into larger conjugated systems through Suzuki-Miyaura cross-coupling, enabling the fine-tuning of the electronic and photophysical properties of the resulting materials. mdpi.com Organoboron compounds, in general, are recognized for their bright luminescence and stability, making them promising candidates for OLED applications. rsc.org The synthesis of extended π-conjugated systems containing the triazole core can lead to materials with valuable optical properties. mdpi.com

In supramolecular chemistry , the 1,2,3-triazole unit can participate in non-covalent interactions such as hydrogen bonding and π-π stacking, which are crucial for the self-assembly of complex architectures. acs.org The directional and stable nature of the triazole ring makes it an excellent linker in the design of molecular templates and oligomers. For example, supramolecular templates have been used to direct the synthesis of triazole oligomers via CuAAC reactions. rsc.org The boronic acid group can be used to anchor the triazole unit to other molecular components, facilitating the construction of pre-organized systems designed for specific recognition or catalytic functions.

The table below summarizes the applications of triazole-boronic acid derivatives in materials science.

| Application Area | Role of Triazole-Boronic Acid Motif | Key Properties | Representative References |

| Organic Light-Emitting Diodes (OLEDs) | Building block for electron-transporting and hole-blocking materials. | Luminescence, thermal stability, tunable electronic properties. | mdpi.comresearchgate.netrsc.org |

| Supramolecular Chemistry | Component in the synthesis of self-assembling oligomers and complexes. | Participation in non-covalent interactions, structural rigidity. | acs.orgrsc.org |

Development of Novel Synthetic Methodologies Enabled by the this compound Motif

The unique reactivity of this compound has not only been exploited in the synthesis of target molecules but has also spurred the development of novel synthetic methodologies. The presence of the boronic acid function is central to its utility in modern cross-coupling chemistry.

The Suzuki-Miyaura cross-coupling reaction is arguably the most significant methodology where this motif plays a crucial role. rsc.orgresearchgate.net The development of highly efficient palladium catalyst systems has enabled the coupling of heteroarylboronic acids, including triazole-based ones, with a wide range of aryl and heteroaryl halides under mild conditions. nih.govnih.gov This has streamlined the synthesis of complex biaryl and heterobiaryl structures, which are common motifs in pharmaceuticals and functional materials.

Furthermore, the compound facilitates the development of one-pot, multi-component reactions . For instance, a one-pot procedure for synthesizing 1,4,5-trisubstituted 1,2,3-triazoles has been developed using aryl boronic acids, sodium azide, and active methylene (B1212753) compounds under solvent-free ball-milling conditions. researchgate.netrsc.org This approach is not only efficient, affording high yields in short reaction times, but it is also environmentally friendly. Such methodologies avoid the isolation of potentially hazardous intermediates like organic azides by generating them in situ.

The reliability and predictability of reactions involving the triazole-boronic acid moiety allow chemists to design more efficient and atom-economical synthetic routes, pushing the boundaries of what is possible in complex molecule construction.

Combinatorial Chemistry and Library Synthesis Utilizing the Triazole-Boronic Acid Core

The robust and versatile nature of this compound makes it an ideal scaffold for combinatorial chemistry and the parallel synthesis of large compound libraries. nih.gov These techniques are essential in drug discovery and materials science for rapidly exploring vast chemical space and identifying compounds with desired properties.

The boronic acid group serves as a key point of diversification. A common triazole-containing intermediate can be reacted with a wide array of coupling partners in a parallel fashion to generate a library of analogues. For example, a library of 1,3,5-trisubstituted 1,2,4-triazoles was successfully generated using a one-pot, three-component approach amenable to parallel synthesis. nih.gov Similarly, microwave-assisted organic synthesis (MAOS) and continuous-flow microfluidic techniques have been employed for the efficient synthesis of 1H-1,2,4-triazole libraries, often utilizing Suzuki-Miyaura coupling with boronic acids for diversification. nih.gov

The generation of libraries of α-triazolylboronic acids has also been reported, where the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is used to combine various terminal alkynes with an azidomethaneboronate precursor. nih.gov This strategy allows for the creation of structurally diverse boronic acids, which can be screened for biological activity.

The table below provides examples of library synthesis enabled by the triazole and boronic acid motifs.

| Synthesis Technique | Library Type | Key Reaction | Reference |

| Automated Parallel Synthesis | 1,4,5-Trisubstituted 1,2,3-triazoles | [3+2] Cycloaddition followed by Suzuki Coupling | ingentaconnect.com |

| One-pot, Three-component reaction | 1,3,5-Trisubstituted 1,2,4-triazoles | Coupling of amidines, carboxylic acids, and hydrazines | nih.gov |

| Microwave-Assisted & Continuous-Flow Synthesis | 1H-1,2,4-triazole derivatives | Suzuki-Miyaura Coupling | nih.gov |

| Combinatorial Cyclizations | 3,5-Disubstituted 1,2,4-triazoles | Cyclization of imidates and hydrazides | nih.gov |

Computational and Theoretical Investigations of 1 Methyl 1,2,3 Triazole 4 Boronic Acid

Density Functional Theory (DFT) Studies on Electronic Structure

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. wikipedia.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these orbitals, known as the HOMO-LUMO gap (Egap), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. irjweb.comnih.gov

A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required for electronic excitation. wikipedia.orgmdpi.com In the case of 1-Methyl-1,2,3-triazole-4-boronic acid, the HOMO is expected to be localized primarily on the electron-rich 1,2,3-triazole ring, while the LUMO may have significant contributions from the boronic acid moiety, reflecting its electron-accepting nature. The methyl group at the N1 position acts as a weak electron-donating group, which would slightly raise the energy of the HOMO compared to an unsubstituted triazole.

Table 1: Representative Frontier Orbital Energies and Gaps for Related Triazole Derivatives (Calculated via DFT/B3LYP)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (Egap) (eV) | Reference Compound Insights |

| N-((1H-benzo[d]imidazol-2-yl)methyl)-4H-1,2,4-triazol-4-amine | -4.6885 | -2.1660 | 2.5225 | Shows a relatively small gap, indicating high reactivity due to charge transfer potential. irjweb.com |

| Imidazole Derivative | -6.2967 | -1.8096 | 4.4871 | A larger gap suggests greater molecular stability and lower reactivity. irjweb.com |

| 4'-Aryl-1,2,4-triazol-1-ium Phenacylid | Varies | Varies | ~2.5 - 3.0 | Small energy gaps indicate high photoreactivity, with excitation possible by visible photons. mdpi.com |

Note: The values presented are for analogous or related structures to provide context for the expected properties of this compound. Specific values for the target compound require dedicated computational analysis.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. irjweb.comresearchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are targets for nucleophiles. irjweb.comnih.gov

For this compound, the MEP map would be expected to show:

Negative Potential: Concentrated around the nitrogen atoms of the triazole ring (specifically N2 and N3) due to their lone pairs of electrons. irjweb.com These sites represent the primary centers for hydrogen bonding and coordination. The oxygen atoms of the boronic acid's hydroxyl groups would also exhibit negative potential.

Positive Potential: Located on the hydrogen atoms of the boronic acid's hydroxyl groups and the hydrogen atoms of the N1-methyl group. irjweb.com The boron atom, being electron-deficient, would also be associated with a region of positive potential, making it a Lewis acidic center.

This charge distribution is fundamental to the molecule's role in chemical reactions, such as the Suzuki-Miyaura coupling, where the nucleophilicity of the organic group attached to boron is key.

Computational Modeling of Reaction Mechanisms and Catalytic Cycles

Computational modeling is instrumental in elucidating complex reaction mechanisms, identifying intermediates, and calculating the energy profiles of catalytic cycles. For boronic acids, a primary focus is the Suzuki-Miyaura cross-coupling reaction. nih.gov DFT calculations can map the entire reaction pathway, providing insights that are difficult to obtain experimentally. acs.orgnih.gov

The Suzuki-Miyaura coupling mechanism involves several key steps: oxidative addition, transmetalation, and reductive elimination. Computational studies focus heavily on the transmetalation step, which is often rate-determining and involves the transfer of the organic group from the boron atom to the palladium catalyst. rsc.org

DFT calculations are used to locate and characterize the transition states for each step. acs.orgnih.gov A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in vibrational analysis. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.

In the context of this compound, computational models would investigate the role of the base, which is crucial for activating the boronic acid. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the triazole group to the palladium center. acs.orgnih.govrsc.org Calculations would compare the energy barriers of different proposed pathways, such as the "boronate pathway" (where the base first interacts with the boronic acid) versus the "oxo-palladium pathway" (where the base coordinates to palladium). rsc.org Computational evidence strongly suggests the boronate pathway is generally favored. acs.orgnih.gov

Computational chemistry can effectively explain and predict the selectivity of chemical reactions. For the synthesis of this compound itself, the key step is typically a [3+2] cycloaddition between an azide (B81097) (e.g., methyl azide) and an alkyne (e.g., an ethynylboronate ester), often catalyzed by copper(I). This reaction is known for its high regioselectivity, yielding the 1,4-disubstituted triazole isomer almost exclusively.

Computational modeling of this "click chemistry" reaction can rationalize this selectivity by comparing the activation energies for the formation of the 1,4-isomer versus the 1,5-isomer. nih.gov The calculations often reveal that the transition state leading to the 1,4-disubstituted product is lower in energy, thus explaining its preferential formation. nih.govacs.org Factors such as steric hindrance and electronic interactions within the transition state, which can be precisely modeled, are key to understanding this outcome.

Conformational Analysis and Intramolecular Interactions

The three-dimensional shape and flexibility of a molecule are critical to its function and reactivity. Conformational analysis of this compound involves studying the rotation around its single bonds, primarily the C4-B bond. Quantum chemical calculations can identify stable conformers (energy minima) and the energy barriers to their interconversion. nih.govresearchgate.netkaust.edu.sa

Systematic scans of the potential energy surface are performed by rotating key dihedral angles. For each conformation, the geometry is optimized, and the relative energy is calculated using methods like B3LYP or M06-2X. nih.gov Studies on related 1,4-disubstituted triazoles have shown that while the triazole ring itself is rigid, the orientation of its substituents can lead to several low-energy conformers. nih.govresearchgate.netkaust.edu.sa

For this compound, key considerations include:

Orientation of the Boronic Acid Group: The rotation of the B(OH)2 group relative to the plane of the triazole ring. Different orientations can be stabilized or destabilized by steric effects and potential intramolecular interactions.

Intramolecular Hydrogen Bonding: A significant interaction could be the formation of a hydrogen bond between one of the boronic acid's hydroxyl protons and the N3 atom of the triazole ring. Such an interaction would stabilize a specific planar conformation, restricting free rotation around the C4-B bond.

Table 2: Hypothetical Conformational Analysis of this compound

| Conformer | Dihedral Angle (N3-C4-B-O1) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

| A | ~0° | 0.00 | Potential H-bond between OH and N3, leading to a planar, stabilized structure. |

| B | ~90° | > 2.0 | Steric hindrance between the OH group and the triazole ring; loss of H-bonding. |

| C | ~180° | ~1.0 - 2.0 | Anti-periplanar arrangement, sterically allowed but lacks intramolecular H-bond stabilization. |

Note: This table is illustrative, based on general principles and findings for structurally similar molecules. nih.govresearchgate.net Precise energy values would require specific calculations for the target compound.

Prediction of Spectroscopic Properties from First Principles (e.g., vibrational modes, electronic transitions for mechanistic insights)

First-principles quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules like this compound. researchgate.netsemanticscholar.org These calculations can accurately forecast vibrational (infrared and Raman) and electronic (UV-Visible) spectra, providing a theoretical framework for interpreting experimental data and gaining mechanistic insights into the molecule's behavior.

Theoretical vibrational analysis can elucidate the characteristic vibrational modes of the molecule. Each mode corresponds to a specific type of bond stretching, bending, or torsional motion. By calculating the harmonic frequencies, one can assign the peaks observed in experimental infrared (IR) and Raman spectra. For instance, the calculations can distinguish the stretching frequencies of the B-O, C-N, and N-N bonds, as well as the vibrational modes of the triazole ring and the methyl group. This level of detail is crucial for understanding the molecule's structural integrity and how it might change upon interaction with other species.

Electronic transitions, which are observed in UV-Visible spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). researchgate.net These calculations provide information about the energies of the electronic excited states and the probabilities of transitions between the ground and excited states. The analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can offer profound insights into the molecule's reactivity, photostability, and potential applications in materials science. For example, understanding the nature of the electronic transitions can be vital for designing molecules with specific optical properties.

Below is an illustrative table of predicted vibrational frequencies and electronic transitions for this compound, based on typical DFT calculations for similar heterocyclic compounds.

Table 1: Predicted Spectroscopic Properties of this compound

| Property | Predicted Value | Assignment |

|---|---|---|

| Vibrational Modes (cm⁻¹) | ||

| ~3400-3200 | O-H stretching (boronic acid) | |

| ~3100-3000 | C-H stretching (triazole ring and methyl group) | |

| ~1600-1400 | C=N and N=N stretching (triazole ring) | |

| ~1350-1250 | B-O stretching (boronic acid) | |

| ~1100-1000 | C-B stretching | |

| Electronic Transitions (nm) | ||

| ~210 | π → π* transition (triazole ring) | |

| ~250 | n → π* transition (lone pairs on nitrogen and oxygen) |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar compounds. Specific experimental or computational studies on this compound are required for precise values.

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a computational microscope to observe the time-evolution of molecular systems, providing a detailed picture of the dynamic behavior and intermolecular interactions of this compound in various environments. frontiersin.orgresearchgate.net These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to study processes that occur over timescales from picoseconds to microseconds.

For this compound, MD simulations can be employed to understand its behavior in solution. By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can study its solvation dynamics, including the formation and lifetime of hydrogen bonds between the boronic acid group and water molecules. This is crucial for understanding its solubility and reactivity in aqueous media.

Furthermore, MD simulations are invaluable for investigating how this compound interacts with other molecules, such as proteins or material surfaces. For instance, in the context of drug design, simulations can reveal the binding mode of the molecule to a target protein, highlighting the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions) that stabilize the complex. nih.gov In materials science, simulations can shed light on how the molecule adsorbs onto a surface, which is pertinent for applications such as corrosion inhibition. researchgate.net

The insights gained from MD simulations can be summarized in terms of interaction energies, radial distribution functions, and the analysis of specific intermolecular contacts. An illustrative table of the types of intermolecular interactions that can be studied for this compound is provided below.

Table 2: Potential Intermolecular Interactions of this compound Studied by Molecular Dynamics

| Interaction Type | Potential Interacting Partner | Significance |

|---|---|---|

| Hydrogen Bonding | Water, amino acid residues (e.g., Ser, Thr, Asp, Glu) | Governs solubility, specific binding to biological targets. |

| Van der Waals Interactions | Apolar amino acid residues, organic molecules | Contributes to overall binding affinity and packing in condensed phases. |

| Electrostatic Interactions | Charged species (ions), polar functional groups | Influences long-range recognition and orientation. |

| π-π Stacking | Aromatic rings (e.g., in proteins or other molecules) | Can provide additional stabilization in molecular complexes. |

Note: This table illustrates the types of interactions that can be investigated through molecular dynamics simulations to understand the behavior of this compound in different chemical and biological systems.

Advanced Analytical Methodologies for Mechanistic Elucidation and Process Monitoring

In-situ Spectroscopic Techniques for Real-time Reaction Monitoring (e.g., IR, NMR, UV-Vis)

In-situ spectroscopy allows for the continuous monitoring of a chemical reaction as it happens, without the need for sample extraction. This provides a dynamic profile of reactant consumption, intermediate formation, and product generation, offering invaluable mechanistic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Real-time NMR is a powerful tool for monitoring reactions involving triazoles. For instance, the formation of the related 1-methyl-1,2,3-triazole core via azide-alkyne cycloaddition reactions can be monitored to understand the reaction mechanism. Techniques such as Signal Amplification by Reversible Exchange (SABRE) can overcome the inherent low sensitivity of NMR, allowing for the detection of low-concentration species and hyperpolarized reaction products in real-time. This methodology could be applied to monitor the synthesis of 1-Methyl-1,2,3-triazole-4-boronic acid or its participation in subsequent coupling reactions.

Infrared (IR) Spectroscopy: In-situ Fourier-transform infrared (FTIR) spectroscopy is highly effective for tracking changes in functional groups. For reactions involving boronic acids, specific IR bands can be used to distinguish between the boronic acid, boroxine (B1236090) anhydride, and boronate ester forms. researchgate.netacs.org By monitoring characteristic vibrational frequencies, one can follow the conversion of the boronic acid moiety during esterification or cross-coupling reactions. researchgate.netacs.org

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy can monitor reactions that involve a change in chromophores. The 1,2,3-triazole ring is a UV-absorbing moiety, and changes in conjugation or substitution during a reaction can lead to shifts in the absorption spectrum. researchgate.netrdd.edu.iqresearchgate.net This allows for real-time tracking of the concentration of triazole-containing species. researchgate.netrdd.edu.iqresearchgate.net

| Technique | Application for this compound | Key Information Obtained | Reference Example |

|---|---|---|---|

| Real-time NMR | Monitoring synthesis and subsequent coupling reactions. | Reaction kinetics, intermediate identification, structural confirmation. | SABRE hyperpolarization used to monitor triazole formation. |

| In-situ FTIR | Tracking conversion of the boronic acid functional group. | Disappearance of B-OH stretches, appearance of B-O-C (ester) or B-C (coupling) bands. | Vibrational analysis of boronic acids and boronate esters. researchgate.netacs.org |

| In-situ UV-Vis | Monitoring changes in the conjugated system of the triazole ring. | Concentration changes of reactants and products over time. | Spectra of triazole-containing polymers show distinct UV absorption. researchgate.net |

Crystallographic Studies of Organometallic Complexes and Reaction Intermediates

X-ray crystallography provides definitive, high-resolution three-dimensional structural information of crystalline solids. This technique is indispensable for characterizing stable reaction intermediates, organometallic catalysts, and final products, revealing precise bond lengths, bond angles, and stereochemistry.

While a specific crystal structure of an organometallic complex featuring this compound as a ligand was not found in the surveyed literature, the methodology is well-established for related triazole compounds. For example, X-ray diffraction has been used to unambiguously determine the structures of iridium(III) and rhodium(III) complexes with 1-(2-Pyridyl)-4-phenyl-1,2,3-triazole ligands. acs.org Such studies confirm the coordination modes of the triazole ring (e.g., N,N-chelation) and reveal the geometry of the resulting metallacycles. acs.org Similarly, the crystal structures of polymeric silver(I) complexes with 4-amino-4H-1,2,4-triazole have been elucidated, showing how the triazole ligand can act as a bridge between metal centers. mdpi.com

For a hypothetical palladium complex formed during a Suzuki coupling reaction with this compound, X-ray crystallography could confirm the structure of the oxidative addition intermediate or the transmetalation complex, providing crucial evidence for the catalytic cycle. The data obtained from such an analysis would be presented in a standardized crystallographic information file (CIF).

| Parameter | Value |

|---|---|

| Chemical Formula | C20H15BrN4S |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

Advanced Chromatographic and Mass Spectrometric Techniques for Product and Intermediate Identification in Complex Mixtures

Chemical reactions often produce complex mixtures containing the desired product, unreacted starting materials, intermediates, and byproducts. Advanced separation and detection techniques are essential for comprehensive analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for separating non-volatile compounds. Reversed-phase HPLC can be used to separate this compound from its precursors and products based on polarity. Coupling HPLC with a UV detector allows for quantification, while interfacing with a mass spectrometer (LC-MS) provides mass information for peak identification.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), is vital for determining the elemental composition of unknown compounds in a reaction mixture. Tandem mass spectrometry (MS/MS) involves fragmenting a selected ion to obtain structural information, which is crucial for distinguishing between isomers and identifying reaction intermediates. Such techniques have been successfully used to differentiate between isomeric 4,5-functionalized 1,2,3-thiadiazoles and 1,2,3-triazoles.

| Technique | Primary Function | Application in Context |

|---|---|---|

| HPLC-UV | Separation and Quantification | Monitoring reaction progress and determining product purity. |

| LC-MS | Separation and Mass Identification | Identifying products and byproducts in the reaction mixture. |

| ESI-HRMS | Accurate Mass Measurement | Confirming the elemental composition of newly synthesized compounds. |

| Tandem MS (MS/MS) | Structural Elucidation via Fragmentation | Identifying unknown intermediates and distinguishing between structural isomers. |

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable to chiral transformations)

This section is applicable when this compound is involved in asymmetric synthesis, where the goal is to produce a chiral product with a preference for one enantiomer over the other. Asymmetric 1,4-addition of arylboronic acids to enones, catalyzed by a chiral metal complex, is a known method for creating stereogenic centers. bohrium.comresearchgate.net If this compound were used as the nucleophile in such a reaction, a chiral product would be formed.

Chiroptical Spectroscopy: Techniques like circular dichroism (CD) spectroscopy measure the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer and its magnitude is proportional to the concentration. This allows for the determination of the enantiomeric excess (e.e.), which is a measure of the purity of the chiral product. While chiral HPLC is a more common method for determining e.e., chiroptical methods can provide rapid analysis and insights into the absolute configuration of the product. The development of chiral triazole-containing ligands and catalysts is an active area of research, highlighting the importance of these analytical methods in asymmetric synthesis. bohrium.comresearchgate.netnih.gov

Future Directions and Emerging Research Avenues

Design and Synthesis of Advanced Catalyst Systems for Enhanced Reactivity and Selectivity

The unique structural features of 1-Methyl-1,2,3-triazole-4-boronic acid, namely the nitrogen-rich triazole ring and the versatile boronic acid moiety, position it as a promising scaffold for the development of advanced catalyst systems. The triazole core can act as a robust ligand for various transition metals, while the boronic acid group can participate directly in catalytic cycles or serve as an anchor for immobilization on solid supports.

Table 1: Potential Applications in Advanced Catalyst Design

| Catalyst System Component | Role of this compound | Potential Reaction Type | Desired Outcome |

|---|---|---|---|

| Ligand | The triazole ring coordinates to a metal center (e.g., Pd, Cu, Rh), influencing its electronic properties. | Suzuki-Miyaura Coupling | Enhanced catalyst stability and turnover number. |

| Catalyst Support Anchor | The boronic acid group covalently bonds to a solid support (e.g., silica, polymer). | Heterogeneous Catalysis | Facile catalyst recovery and recycling. |

| Organocatalyst | The Lewis acidic boron center and the basic triazole nitrogens act in concert. | Aldol or Mannich Reactions | High stereoselectivity and reactivity. |

| Hybrid Pharmacophore | The entire molecule is incorporated into a larger structure to guide metal catalysts to specific sites. nih.gov | Site-Selective Functionalization | Improved regioselectivity in complex molecules. |

Integration of this compound Chemistry into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, scalability, and efficiency. The synthesis and application of this compound are well-suited for this technological shift. Robust protocols for the synthesis of 1,2,3-triazoles using heterogeneous catalysts like copper-on-charcoal have been successfully established under continuous flow conditions. nih.govrsc.org Similarly, the synthesis of boronic acids has been demonstrated on a multigram scale with reaction times of less than one second using simple continuous flow setups. organic-chemistry.org

The integration of these methods would allow for the on-demand, safe, and highly efficient production of this compound. Furthermore, its subsequent use in reactions, such as Suzuki couplings, can be performed in-line, creating a streamlined process from basic starting materials to complex final products. This approach is particularly valuable for producing chemical libraries for drug discovery and for the large-scale manufacturing of key intermediates. organic-chemistry.org

Table 2: Comparison of Batch vs. Flow Synthesis for Triazole-Boronic Acids

| Parameter | Batch Synthesis | Flow Synthesis | Advantage of Flow Chemistry |

|---|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes organic-chemistry.org | Increased throughput and productivity. |

| Scalability | Limited by reactor size; challenging scale-up | Easily scaled by extending run time or using parallel reactors organic-chemistry.org | More flexible and reliable production. |

| Safety | Handling of potentially hazardous reagents in large quantities | Small reaction volumes at any given time; better temperature control organic-chemistry.org | Reduced risk of thermal runaways and exposure. |

| Product Purity | Often requires extensive purification | Higher purity due to precise control over reaction parameters | Simplified workup and reduced waste. |

| Catalyst Use | Homogeneous catalysts can be difficult to remove | Ideal for packed-bed heterogeneous catalysts (e.g., copper-on-charcoal) nih.govrsc.org | Easy catalyst separation and reuse. |

Exploration of Sustainable and Green Chemistry Approaches for its Synthesis and Reactions

In line with the growing emphasis on environmental responsibility, future research will heavily focus on green chemistry principles for the synthesis and use of this compound. rsc.org Traditional synthetic methods are often being replaced by more sustainable alternatives that reduce waste, avoid hazardous solvents, and lower energy consumption. rsc.org

Key green approaches applicable to this compound include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step, which improves atom economy and reduces the need for intermediate purification steps. nih.gov

Alternative Energy Sources: The use of microwave irradiation and ultrasound can dramatically shorten reaction times and improve yields compared to conventional heating. nih.govmdpi.comresearchgate.net

Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol (B145695) is a primary goal. rsc.orgrsc.orgnih.gov Micellar catalysis, which uses surfactants to create nanoreactors in water, can further enhance the efficiency of reactions involving organic compounds. rsc.org

Mechanochemistry: Performing reactions by mechanical mixing in the absence of bulk solvents presents a powerful green alternative. mdpi.comresearchgate.net

These strategies contribute to making the entire lifecycle of this compound, from its synthesis to its application, more sustainable. nih.gov

Development of New Reactions Leveraging the Unique Electronic and Steric Properties of the this compound Scaffold

The this compound scaffold is more than just a simple building block; it is a platform for chemical innovation. The triazole ring is exceptionally stable and can act as a bioisostere for an amide bond, a property of great interest in medicinal chemistry. nih.gov The combination of a boronic acid functional group with this stable, polar heterocycle opens avenues for novel transformations.

Future research will likely focus on:

Novel Cross-Coupling Reactions: While boronic acids are staples of Suzuki coupling, the electronic influence of the adjacent 1-methyl-1,2,3-triazole ring could be exploited to develop new, highly selective coupling methodologies.

Synthesis of Hybrid Molecules: The scaffold is ideal for "click" reactions, allowing it to be readily linked to other complex molecules to create hybrids with unique biological or material properties. nih.govrsc.orgresearchgate.net